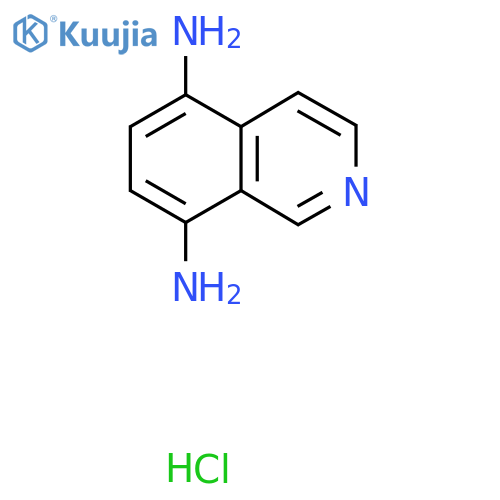Cas no 1803607-71-7 (Isoquinoline-5,8-diamine hydrochloride)

Isoquinoline-5,8-diamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- isoquinoline-5,8-diamine hydrochloride
- Isoquinoline-5,8-diamine hydrochloride
-
- インチ: 1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H
- InChIKey: ZUCDQUDHIYZION-UHFFFAOYSA-N
- ほほえんだ: Cl.NC1=CC=C(C2C=NC=CC=21)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 160
- トポロジー分子極性表面積: 64.9
Isoquinoline-5,8-diamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-171231-10.0g |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 10.0g |
$3069.0 | 2023-02-17 | |
| Enamine | EN300-171231-2.5g |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 2.5g |
$1399.0 | 2023-09-20 | |
| Enamine | EN300-171231-5.0g |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 5.0g |
$2070.0 | 2023-02-17 | |
| Enamine | EN300-171231-1.0g |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-171231-5g |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 5g |
$2070.0 | 2023-09-20 | |
| 1PlusChem | 1P01B1US-250mg |
Isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 250mg |
$542.00 | 2025-03-19 | |
| 1PlusChem | 1P01B1US-2.5g |
Isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 2.5g |
$1849.00 | 2025-03-19 | |
| Chemenu | CM440356-500mg |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Enamine | EN300-171231-0.1g |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 91% | 0.1g |
$248.0 | 2023-09-20 | |
| TRC | I822488-50mg |
isoquinoline-5,8-diamine hydrochloride |
1803607-71-7 | 50mg |
$ 210.00 | 2022-06-04 |
Isoquinoline-5,8-diamine hydrochloride 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Isoquinoline-5,8-diamine hydrochlorideに関する追加情報
Isoquinoline-5,8-diamine hydrochloride (CAS No. 1803607-71-7): A Comprehensive Overview
Isoquinoline-5,8-diamine hydrochloride, identified by its CAS number 1803607-71-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound's unique molecular architecture, featuring a fused benzene and pyridine ring system with two amino substituents, positions it as a valuable scaffold for the development of novel therapeutic agents.
The< strong>Isoquinoline core is a well-documented pharmacophore in drug discovery, with numerous derivatives exhibiting pharmacological activity across various biological targets. The presence of two amino groups at the 5- and 8-positions enhances the compound's reactivity, making it a promising intermediate for further functionalization. This reactivity has been exploited in synthetic chemistry to generate more complex molecules with tailored biological properties.
Recent advancements in computational chemistry have facilitated the design of< strong>Isoquinoline-5,8-diamine hydrochloride derivatives with enhanced binding affinity and selectivity. Molecular docking studies have revealed that modifications at the amino positions can significantly influence interactions with target proteins. For instance, introduction of electron-withdrawing groups or aromatic rings has been shown to improve binding efficacy, suggesting potential applications in the development of kinase inhibitors or antimicrobial agents.
The< strong>hydrochloride salt form of this compound improves its solubility and stability, making it more amenable for pharmaceutical formulations. This property is particularly advantageous for drug delivery systems where bioavailability is a critical factor. In vitro studies have demonstrated that< strong>Isoquinoline-5,8-diamine hydrochloride exhibits moderate solubility in aqueous media, which could facilitate its use in oral or parenteral administration.
In the realm of medicinal chemistry, the< strong>diamine structure of this compound offers opportunities for designing molecules with dual functionality. Such compounds can target multiple pathways simultaneously, potentially leading to synergistic therapeutic effects. For example, derivatives of< strong>Isoquinoline-5,8-diamine hydrochloride have been investigated for their ability to inhibit both tumor growth and angiogenesis—two critical mechanisms in cancer progression.
The synthesis of< strong>Isoquinoline-5,8-diamine hydrochloride involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include cyclization reactions followed by selective amination. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, reducing waste and minimizing hazardous byproducts.
Evaluation of< strong>Isoquinoline-5,8-diamine hydrochloride in preclinical models has shown promising results in several therapeutic areas. Notably, derivatives of this compound have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes. Additionally, preliminary studies suggest potential applications in neurodegenerative diseases due to their ability to interact with specific neurotransmitter receptors.
The structural flexibility of< strong>Isoquinoline-5,8-diamine hydrochloride allows for diverse derivatization strategies, enabling chemists to fine-tune its pharmacological profile. Functional groups such as alcohols, ethers, or thiols can be introduced at various positions on the molecule to alter its biological activity. This adaptability makes it a valuable building block for libraries of compounds designed for high-throughput screening.
In conclusion,< strong>Isoquinoline-5,8-diamine hydrochloride (CAS No. 1803607-71-7) represents a compelling candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features and synthetic accessibility position it as a key intermediate for developing novel therapeutic agents with potential applications across multiple disease areas. Continued research into its pharmacological properties and synthetic modifications will likely uncover new opportunities for clinical translation.
1803607-71-7 (Isoquinoline-5,8-diamine hydrochloride) 関連製品
- 1343065-02-0(2-(3-Hydroxyazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one)
- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)
- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)
- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)